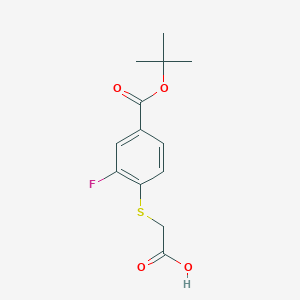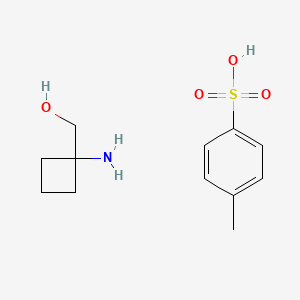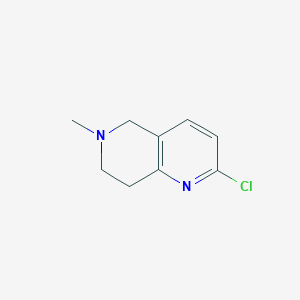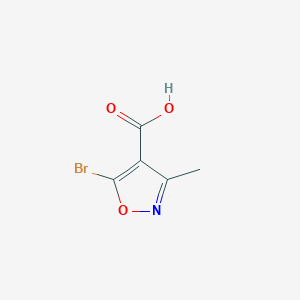
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H15FO4S. This compound is characterized by the presence of a carboxymethylsulfanyl group, a fluorine atom, and a tert-butyl ester group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid, which is commercially available.
Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the benzoic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzoic acid: A simpler derivative with only a fluorine atom attached to the benzoic acid core.
4-Carboxymethylsulfanyl-benzoic acid: Lacks the fluorine atom but contains the carboxymethylsulfanyl group.
3-Fluoro-benzoic acid tert-butyl ester: Contains the fluorine atom and tert-butyl ester group but lacks the carboxymethylsulfanyl group.
Uniqueness
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
921211-99-6 |
|---|---|
Formule moléculaire |
C13H15FO4S |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
2-[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C13H15FO4S/c1-13(2,3)18-12(17)8-4-5-10(9(14)6-8)19-7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16) |
Clé InChI |
MCWICIDNFMXKOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)SCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)




![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)

![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)


